N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (also known as furazan) core substituted with an ethyl group at the 4-position. The compound’s structure combines a heterocyclic oxadiazole ring, known for metabolic stability and hydrogen-bonding capabilities, with a substituted phenoxy group that modulates lipophilicity and target interactions .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H15N3O4/c1-3-9-13(16-20-15-9)14-12(17)8-19-11-7-5-4-6-10(11)18-2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
InChI Key |
HBFRMUODOIOJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The structure can be described as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
The oxadiazole moiety contributes to its pharmacological properties, while the methoxyphenyl group enhances lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of oxadiazoles have shown significant activity against various pathogens, including bacteria and fungi. A study highlighted the efficacy of related compounds in inhibiting Mycobacterium tuberculosis (Mtb), with certain derivatives being 50-fold more active than standard treatments in infected macrophages .
Antidiabetic Potential
The compound's structural similarity to known acetyl-CoA carboxylase (ACC) inhibitors suggests potential antidiabetic activity. ACC plays a crucial role in fatty acid synthesis and is a target for managing metabolic disorders such as obesity and type 2 diabetes. Research has identified similar oxadiazole derivatives as dual modulators of ACC and peroxisome proliferator-activated receptors (PPARs), indicating their potential in treating metabolic syndrome .
Cytotoxicity and Cancer Research
In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, a recent investigation into benzodioxol derivatives revealed significant activity against multiple cancer types with IC values ranging from 26 to 65 µM . This suggests that the oxadiazole scaffold may be leveraged for developing novel anticancer agents.
Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of oxadiazole derivatives, researchers synthesized several compounds and tested them against Mtb. The lead compound exhibited an IC value significantly lower than existing treatments, demonstrating its potential as a new therapeutic agent .
Study 2: Dual ACC/PPAR Modulation
Another study evaluated the dual activity of oxadiazole-based compounds on ACC and PPAR pathways. The results indicated that certain compounds not only inhibited ACC but also activated PPARα/PPARδ, suggesting their utility in managing lipid metabolism disorders .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₈H₁₉N₃O₄
Molecular Weight : 341.36 g/mol
IUPAC Name : N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methoxyphenoxy)acetamide
The compound features an oxadiazole ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
- Study Findings : Compounds similar to this compound exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds with similar structural features demonstrate notable activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.
Anti-Diabetic Potential
In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that oxadiazole derivatives may possess anti-diabetic properties:
- In Vivo Studies : Research utilizing Drosophila melanogaster models demonstrated that certain oxadiazole derivatives significantly lowered glucose levels, indicating potential for diabetes management .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes implicated in disease progression:
- Enzyme Targets : Preliminary investigations suggest inhibition of acetylcholinesterase and other metabolic enzymes, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Insights
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its 1,2,5-oxadiazole core and 2-methoxyphenoxy substituent. Key comparisons with analogs include:
Heterocyclic Core Modifications
1,3,4-Thiadiazole Analogs (): Compounds such as 5k, 5l, and 5m share the 2-methoxyphenoxy-acetamide group but replace the oxadiazole with a 1,3,4-thiadiazole ring. Impact: Thiadiazoles (sulfur-containing) generally exhibit lower metabolic stability compared to oxadiazoles (oxygen-containing) due to sulfur’s susceptibility to oxidation. For example, compound 5k (thiadiazole derivative) has a melting point of 135–136°C, while oxadiazole analogs (e.g., BH53184 in ) may exhibit higher thermal stability .
Phenoxy Substituent Variations
Methoxy vs. Alkyl/Chloro Substituents: BH53184 (): Features a 3,5-dimethylphenoxy group, increasing steric bulk and lipophilicity compared to the target compound’s 2-methoxy group. 5j (): Contains a 4-chlorobenzylthio group, introducing electron-withdrawing effects that may enhance reactivity .
Acetamide Linker Modifications
Hypoglycemic Derivatives (): Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides incorporate a thiazolidinedione moiety, which is critical for peroxisome proliferator-activated receptor (PPAR) modulation. The target compound lacks this group, suggesting divergent pharmacological targets .
Physicochemical Properties
The following table summarizes key structural and physical data for the target compound and analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
